Ceftaroline

描述

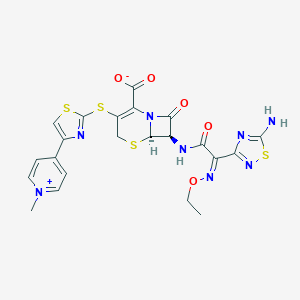

Structure

3D Structure

属性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13-/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFBRLNVZCCMSV-BIRGHMBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N8O5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172341 | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189345-04-8 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189345-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189345048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTAROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36Z0FHR8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ceftaroline's Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Introduction

Ceftaroline fosamil, the prodrug of the active metabolite this compound, is a fifth-generation cephalosporin antibiotic approved by the U.S. Food and Drug Administration (FDA) for treating complex skin and soft tissue infections and community-acquired pneumonia.[1] A defining feature of this compound is its potent bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen notorious for its resistance to nearly all other β-lactam antibiotics.[2][3] This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's efficacy against MRSA, supported by quantitative data, detailed experimental protocols, and visual diagrams for enhanced clarity.

Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound's primary mechanism of action is the disruption of bacterial cell wall biosynthesis.[1][4] It achieves this by covalently binding to the active site of essential enzymes known as Penicillin-Binding Proteins (PBPs).[5] These enzymes catalyze the final transpeptidation step of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[2] Inhibition of this process leads to a compromised cell wall, osmotic instability, and ultimately, cell lysis and death.[2][4]

Overcoming MRSA Resistance: High-Affinity Binding to PBP2a

The hallmark of MRSA is its expression of a unique, low-affinity PBP known as PBP2a, encoded by the mecA gene.[2] The active site of PBP2a is structurally constrained, which prevents most β-lactam antibiotics from binding effectively, thereby rendering them inactive.[6] this compound overcomes this challenge due to its unique chemical structure, which confers a high binding affinity for PBP2a.[5][7] This ability to potently inhibit PBP2a is the cornerstone of its anti-MRSA activity and distinguishes it from all other cephalosporins.[8]

The Allosteric Activation of PBP2a: A Novel Inhibitory Pathway

Recent structural and biochemical studies have revealed a sophisticated, two-step mechanism involving allosteric regulation, which is crucial for this compound's potent inhibition of PBP2a.[6][9]

-

Allosteric Site Binding: The PBP2a enzyme exists in a "closed" conformation where the active site is inaccessible.[6] A this compound molecule first binds to a distinct allosteric site located approximately 60 Å away from the transpeptidase active site.[10][11]

-

Conformational Opening: This initial binding event triggers a series of conformational changes that propagate through the protein, leading to the opening of the active site.[6][10]

-

Active Site Inhibition: With the active site now accessible, a second this compound molecule can enter and form a stable, covalent acyl-enzyme intermediate with the catalytic serine residue.[6] This second binding event effectively inactivates the transpeptidase function of PBP2a, halting cell wall construction.[6][10]

This allosteric mechanism suggests that this compound acts as a peptidoglycan mimic, leveraging the enzyme's natural activation process to facilitate its own inhibitory action.[6]

Quantitative Data

The superior activity of this compound against MRSA is quantified by its low Minimum Inhibitory Concentrations (MICs) and high binding affinity (low IC₅₀) for PBP2a compared to other β-lactams.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

| Organism Type | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| MRSA | 0.5 | 0.5 | 0.25 - 1 | [12] |

| MRSA | 0.5 | 2.0 | 0.25 - 4 | [13] |

| MSSA | ≤0.25 | 0.25 | ≤0.03 - 1 | [2] |

| MRSA (Overall) | - | 1.0 - 2.0 | 0.125 - 2 | [2] |

Table 2: Comparative PBP2a Affinity (IC₅₀) and MIC

| Antibiotic | PBP2a IC₅₀ (μg/mL) | Typical MRSA MIC (μg/mL) | Reference(s) |

| This compound | 0.90 | 0.5 - 2.0 | [2] |

| Oxacillin | 408 | >2 | [2] |

| Ceftriaxone | 677 | >8 | [2] |

| Imipenem | 57 | >16 | [2] |

IC₅₀ (50% inhibitory concentration) is the concentration of an antibiotic required to inhibit the binding of a fluorescent penicillin reporter to 50% of the PBP molecules.

Experimental Protocols

The quantitative data presented above are derived from standardized laboratory procedures. The following sections detail the core methodologies used to assess this compound's activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a reference method.[12]

Methodology: Broth Microdilution

-

Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a saline or broth medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted.

-

Serial Dilution: this compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Protocol 2: PBP Binding Affinity (Competition Assay)

This assay measures the ability of an unlabeled β-lactam (this compound) to compete with a fluorescently labeled β-lactam (e.g., Bocillin™ FL, a penicillin analog) for binding to PBP2a.

Methodology: Fluorescent Competition Assay

-

Membrane Preparation: MRSA cells are grown to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated via ultracentrifugation.[14]

-

Competitive Incubation: A fixed amount of the prepared membrane protein (containing PBP2a) is incubated with increasing concentrations of unlabeled this compound for a set period (e.g., 30 minutes at room temperature) to allow binding to occur.[15]

-

Fluorescent Labeling: A fixed, saturating concentration of Bocillin™ FL is added to the mixture and incubated for an additional period (e.g., 10-30 minutes).[14] Bocillin™ FL will bind to any PBP active sites not occupied by this compound.

-

Quenching: The reaction is stopped by adding a large excess of an unlabeled penicillin.

-

SDS-PAGE and Visualization: The membrane proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence imager. The intensity of the fluorescent band corresponding to PBP2a will decrease as the concentration of this compound increases, indicating successful competition.

-

Data Analysis: The band intensities are quantified, and the data are used to calculate the IC₅₀ value, representing the concentration of this compound required to block 50% of Bocillin™ FL binding.

Mechanisms of Resistance to this compound

Despite this compound's efficacy, resistance can emerge. The primary mechanisms involve specific amino acid substitutions in the PBP2a protein, which can reduce binding affinity.[15][16]

-

Active Site Mutations: Changes to residues within or near the this compound binding pocket of the transpeptidase domain (e.g., Y446N and E447K) can confer high-level resistance.[15]

-

Allosteric Site Mutations: Substitutions in the allosteric binding domain can disrupt the conformational change necessary for active site opening, thereby impairing this compound's inhibitory action.[6][10]

-

Non-PBP2a Mechanisms: In some cases, resistance has been linked to mutations in other PBPs (PBP2, PBP3) or overexpression of PBP4, which is not well inhibited by this compound.[17]

This compound exhibits a potent bactericidal effect against MRSA through a sophisticated mechanism of action. Its efficacy is rooted in its high binding affinity for the resistant PBP2a enzyme, a process facilitated by a unique allosteric activation pathway. By first binding to a remote allosteric site to induce a conformational opening of the active site, a second this compound molecule can then bind and inhibit the enzyme, effectively shutting down cell wall synthesis. This dual-binding mechanism distinguishes this compound from other β-lactams and underscores its critical role as a therapeutic option for challenging MRSA infections. Understanding this detailed molecular pathway is essential for the continued development of novel antibiotics aimed at overcoming bacterial resistance.

References

- 1. A Mini-Review on this compound in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in complicated skin and skin-structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of In-Vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of this compound and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmsskims.org [jmsskims.org]

- 14. benchchem.com [benchchem.com]

- 15. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with this compound: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ceftaroline Analogs: A Technical Guide

Introduction: Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] Its significance lies in its broad-spectrum activity, which notably includes methicillin-resistant Staphylococcus aureus (MRSA), a pathogen resistant to most other β-lactam antibiotics.[1][3] The unique anti-MRSA activity of its active metabolite, this compound, is attributed to specific structural features that allow it to effectively inhibit Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on the key molecular components that govern its potent antibacterial effects.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound's bactericidal action stems from the inhibition of bacterial cell wall synthesis. It covalently binds to the active site of Penicillin-Binding Proteins (PBPs), essential enzymes that catalyze the final transpeptidation step of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.[5]

What distinguishes this compound is its high binding affinity for PBP2a of MRSA.[4] The mecA gene in MRSA encodes for PBP2a, which has a low affinity for most β-lactams, rendering them ineffective. This compound overcomes this through a unique mechanism; its C-3 side chain is thought to bind to an allosteric site on PBP2a, inducing a conformational change that opens the shielded active site.[5] This allows the β-lactam core of a second this compound molecule to access and acylate the transpeptidase domain, effectively inhibiting the enzyme.[5]

References

- 1. This compound: a novel cephalosporin with activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound fosamil: a novel broad-spectrum cephalosporin with expanded anti-Gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel broad-spectrum cephalosporin with activity against meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

Ceftaroline's Binding Affinity for Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active metabolite of the prodrug this compound fosamil, is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is particularly notable against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[1][3] The primary mechanism of action for this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis through covalent binding to essential enzymes known as penicillin-binding proteins (PBPs).[3][4] This guide provides an in-depth technical overview of this compound's binding affinity for various PBPs, detailing the quantitative data, experimental methodologies, and the underlying molecular interactions.

This compound's potent anti-MRSA activity stems from its high affinity for PBP2a, a specialized PBP encoded by the mecA gene, which confers resistance to most other β-lactam antibiotics.[1][3] In addition to its strong affinity for PBP2a, this compound also exhibits robust binding to other essential PBPs in both S. aureus and S. pneumoniae, contributing to its broad-spectrum efficacy.[3][4]

Quantitative Binding Affinity of this compound for PBPs

The binding affinity of this compound for various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP.[4][5] The following tables summarize the IC50 values of this compound for key PBPs in Staphylococcus aureus and Streptococcus pneumoniae.

Staphylococcus aureus

| PBP Target | Strain Type | IC50 (μg/mL) | Reference(s) |

| PBP1 | Methicillin-Susceptible (MSSA) | ≤0.5 | [6] |

| PBP2 | Methicillin-Susceptible (MSSA) | ≤0.5 | [6] |

| PBP3 | Methicillin-Susceptible (MSSA) | ≤0.5 | [6] |

| PBP2a | Methicillin-Resistant (MRSA) | 0.01 - 1 | [4][6][7] |

| PBP1 | Methicillin-Resistant (MRSA) | ≤1 | [4] |

| PBP3 | Methicillin-Resistant (MRSA) | ≤1 | [4] |

Streptococcus pneumoniae

| PBP Target | Strain Type | IC50 (μg/mL) | Reference(s) |

| PBP1A | Penicillin-Resistant | 0.125 - 0.25 | [4][6][7] |

| PBP2B | Penicillin-Resistant | 0.5 - 4 | [4][6][7] |

| PBP2X | Penicillin-Resistant | 0.1 - 1 | [4][6][7] |

| PBP2X | Penicillin-Susceptible | 0.1 | [8] |

| PBP1A, 1B, 2A, 3 | Penicillin-Susceptible | - | [4][7] |

Experimental Protocols

The determination of this compound's binding affinity for PBPs predominantly relies on competitive binding assays. These assays measure the ability of this compound to compete with a labeled β-lactam, typically a fluorescent penicillin derivative like BOCILLIN™ FL, for binding to the active site of PBPs.[5][9] The following sections detail the methodologies for two common formats of this assay.

Competitive Binding Assay with Gel-Based Detection

This method involves pre-incubating bacterial membranes containing PBPs with varying concentrations of this compound, followed by the addition of a fluorescent penicillin to label the remaining unbound PBPs. The PBPs are then separated by SDS-PAGE, and the fluorescence intensity of each PBP band is quantified.

a. Preparation of Bacterial Membranes:

-

Bacterial cultures are grown to the mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

The cell pellet is resuspended in lysis buffer and subjected to mechanical disruption (e.g., sonication or French press) to break open the cells.

-

The cell lysate is centrifuged at low speed to remove unbroken cells and cellular debris.

-

The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a storage buffer, and the total protein concentration is determined.

b. Competitive Binding Assay:

-

Aliquots of the prepared bacterial membranes are incubated with serial dilutions of this compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of this compound to the PBPs.[1]

-

A fixed, saturating concentration of BOCILLIN™ FL is then added to each reaction and incubated for a shorter duration (e.g., 10-15 minutes) to label the PBPs that have not been inhibited by this compound.[1]

-

The labeling reaction is terminated by the addition of SDS-PAGE sample buffer.

c. SDS-PAGE and Fluorography:

-

The samples are heated to denature the proteins and then loaded onto a polyacrylamide gel for electrophoresis (SDS-PAGE). This separates the PBPs based on their molecular weight.

-

After electrophoresis, the gel is visualized using a fluorescence scanner. The intensity of the fluorescent signal from the BOCILLIN™ FL-labeled PBP bands is quantified using densitometry software.[10]

-

The IC50 value is determined by plotting the percentage of PBP inhibition (relative to a control with no this compound) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[10]

Fluorescence Polarization (FP) Competition Assay

This high-throughput, homogeneous assay measures the change in the rotational speed of a fluorescently labeled β-lactam upon binding to a PBP. In a competitive format, unlabeled this compound displaces the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.[2][11]

a. Assay Setup:

-

The assay is typically performed in a microplate format (e.g., a 96- or 384-well black plate).

-

A solution containing purified PBP and a fluorescent β-lactam tracer (e.g., BOCILLIN™ FL) is prepared in a suitable assay buffer.

-

Serial dilutions of this compound are added to the wells.

b. Measurement and Data Analysis:

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader equipped with polarization filters.

-

The data is used to generate a binding curve, from which the IC50 value can be calculated. A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by this compound.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The interaction of this compound with PBPs is a direct inhibition of an enzymatic pathway rather than a complex signaling cascade. The following diagrams illustrate the experimental workflows for determining PBP binding affinity.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. benchchem.com [benchchem.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. benchchem.com [benchchem.com]

- 5. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 9. Fluorescence anisotropy-based measurement of Pseudomonas aeruginosa penicillin-binding protein 2 transpeptidase inhibitor acylation rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity of Ceftaroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active metabolite of the prodrug this compound fosamil, is a fifth-generation cephalosporin antibiotic. It exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria. Notably, this compound is distinguished by its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP), addressing critical areas of unmet medical need in the treatment of bacterial infections.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound, including detailed quantitative data, experimental methodologies, and visual representations of key processes.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3] This is achieved through binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The unique attribute of this compound lies in its high affinity for PBP2a, the modified PBP encoded by the mecA gene in MRSA that confers resistance to most other β-lactams.[3][4] By effectively binding to and inhibiting PBP2a, this compound restores activity against MRSA.[5] Additionally, this compound demonstrates a strong affinity for the PBPs of Streptococcus pneumoniae, including those that confer resistance to penicillin.[3]

Gram-Positive Activity

This compound demonstrates potent in vitro activity against a wide array of Gram-positive organisms. This includes methicillin-susceptible and methicillin-resistant Staphylococcus aureus, various streptococcal species, and other clinically relevant Gram-positive bacteria.

Staphylococcus aureus

This compound is highly active against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[6] It also retains activity against S. aureus strains with reduced susceptibility to vancomycin (vancomycin-intermediate S. aureus, VISA, and heterogeneous VISA, hVISA) and linezolid.[1][7]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 0.5 | 1 | ≤0.03 - 2 |

| Methicillin-susceptible S. aureus (MSSA) | 0.25 | 0.25 | ≤0.03 - 1 |

| Methicillin-resistant S. aureus (MRSA) | 0.5 - 1 | 1 - 2 | 0.125 - 2 |

| Vancomycin-intermediate S. aureus (VISA) | - | - | 1 - 4 |

| Heterogeneous vancomycin-intermediate S. aureus (hVISA) | - | 2 | 0.25 - 4 |

Table 1: In Vitro Activity of this compound against Staphylococcus aureus[1][6]

Streptococcus pneumoniae

This compound exhibits potent activity against Streptococcus pneumoniae, including strains that are resistant to penicillin and other β-lactams.[8][9]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (all) | ≤0.015 | 0.12 | ≤0.015 - 0.5 |

| Penicillin-susceptible S. pneumoniae | 0.008 | 0.015 | - |

| Penicillin-resistant S. pneumoniae | 0.12 | 0.25 | - |

| Cefotaxime-resistant S. pneumoniae | - | 0.5 | 0.125 - 2 |

Table 2: In Vitro Activity of this compound against Streptococcus pneumoniae[6][8][9]

Other Gram-Positive Bacteria

This compound is also active against other significant Gram-positive pathogens.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pyogenes | ≤0.015 | ≤0.015 |

| Streptococcus agalactiae | ≤0.015 | ≤0.015 |

| Streptococcus dysgalactiae | ≤0.015 | 0.015 |

| Coagulase-negative staphylococci (Oxacillin-susceptible) | 0.06 | 0.12 |

| Coagulase-negative staphylococci (Oxacillin-resistant) | 0.25 | 0.5 |

| Enterococcus faecalis | - | 2.0 - 4.0 |

Table 3: In Vitro Activity of this compound against Other Gram-Positive Bacteria[1][3][10]

Gram-Negative Activity

The in vitro activity of this compound against Gram-negative bacteria is more variable and is generally targeted towards common respiratory and community-acquired pathogens. It is not typically active against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae or non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa.[3][11]

Respiratory Pathogens

This compound demonstrates excellent potency against key Gram-negative organisms implicated in respiratory tract infections.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | ≤0.008 | 0.015 - 0.03 |

| Moraxella catarrhalis | 0.06 | 0.12 - 0.25 |

Table 4: In Vitro Activity of this compound against Gram-Negative Respiratory Pathogens[7][12]

Enterobacteriaceae

This compound has activity against some common Enterobacteriaceae species that do not produce ESBLs.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.12 | 0.25 |

| Klebsiella pneumoniae | 0.12 | 0.5 |

| Proteus mirabilis | 0.12 | 0.12 |

| Enterobacter cloacae | - | - |

| Serratia marcescens | 1 | 2 |

Table 5: In Vitro Activity of this compound against Select Enterobacteriaceae[3][13][14]

Experimental Protocols

The in vitro activity of this compound is primarily determined by measuring the minimum inhibitory concentration (MIC) using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16] The most common method is broth microdilution.

Broth Microdilution MIC Testing Protocol (CLSI M07)

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a high concentration and then serially diluted to the desired testing range.

-

Inoculum Preparation:

-

Bacterial colonies are selected from a fresh (18-24 hour) agar plate.

-

A suspension of the bacteria is made in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plates:

-

Each well of the 96-well plate, containing a specific concentration of this compound in cation-adjusted Mueller-Hinton broth, is inoculated with the standardized bacterial suspension.

-

A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizing the Mechanism of Action

The enhanced activity of this compound against MRSA is a direct result of its unique interaction with Penicillin-Binding Protein 2a (PBP2a). The following diagram illustrates this key molecular interaction.

References

- 1. Efficacy of this compound Fosamil against Escherichia coli and Klebsiella pneumoniae Strains in a Rabbit Meningitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro susceptibility of this compound against clinically important Gram-positive cocci, Haemophilus species and Klebsiella pneumoniae in Taiwan: Results from the Antimicrobial Testing Leadership and Surveillance (ATLAS) in 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmilabs.com [jmilabs.com]

- 8. droracle.ai [droracle.ai]

- 9. nbt.nhs.uk [nbt.nhs.uk]

- 10. intertekinform.com [intertekinform.com]

- 11. In vitro activity of this compound, ceftazidime-avibactam, and comparators against Gram-positive and -negative organisms in China: the 2018 results from the ATLAS program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of this compound alone and in combination against clinical isolates of resistant gram-negative pathogens, including beta-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activity of this compound against gram-positive and gram-negative pathogens isolated from patients in Canadian hospitals in 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Activity against Bacterial Pathogens Frequently Isolated in U.S. Medical Centers: Results from Five Years of the AWARE Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 16. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ceftaroline Fosamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil, a fifth-generation cephalosporin, represents a significant advancement in the fight against resistant bacterial infections. Marketed as Teflaro® and Zinforo®, it is a prodrug that is rapidly converted in the body to its active form, this compound.[1][2][3] What sets this compound apart is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound fosamil, tailored for professionals in the field of drug development and infectious disease research.

Discovery and Development

This compound fosamil was developed to address the growing challenge of antibiotic resistance, particularly the emergence of MRSA strains resistant to conventional β-lactam antibiotics.[6] The discovery process focused on modifying the cephalosporin scaffold to enhance its binding affinity for the mutated penicillin-binding protein 2a (PBP2a) found in MRSA, which is the primary mechanism of resistance to methicillin and other β-lactams.[3][6] The addition of a 1,3-thiazole ring to the this compound structure was a key modification that conferred its potent anti-MRSA activity.[7] The development of the N-phosphonoamino prodrug, this compound fosamil, was a strategic approach to improve the aqueous solubility and stability of the active compound, this compound, for intravenous administration.[1]

Chemical Synthesis of this compound Fosamil

The synthesis of this compound fosamil is a multi-step process involving the construction of the core cephalosporin structure followed by the addition of the characteristic side chains and the final phosphorylation to create the prodrug. The following provides a general overview of a reported synthetic route.

Experimental Protocol: Synthesis of this compound Fosamil

A generalized synthetic scheme for this compound fosamil is outlined below, based on information from various patents and publications.[1][8][9]

Step 1: Synthesis of the Thiazole Side Chain

-

4-Acetylpyridine is brominated using bromine and hydrobromic acid in acetic acid to yield a bromo ketone intermediate.[1]

-

This intermediate is then cyclized with ammonium dithiocarbamate in the presence of sodium methoxide to produce 4-(4-pyridyl)-2-thiazolethiol.[1]

Step 2: Coupling to the Cephalosporin Core

-

The sodium salt of 4-(4-pyridyl)-2-thiazolethiol is condensed with a suitable 3-substituted-cephem intermediate, such as a mesylate derivative, in a solvent like tetrahydrofuran (THF) to form a thioether adduct.[1]

Step 3: Quaternization and Deprotection

-

The pyridyl nitrogen of the thioether adduct is quaternized using an alkylating agent like methyl iodide.[1]

-

Protecting groups on the cephalosporin core are removed. For instance, a p-methoxybenzyl group can be cleaved using trifluoroacetic acid and anisole.[1]

Step 4: Acylation of the Amine

-

The 7-amino group of the cephalosporin intermediate is acylated with a protected (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl chloride derivative.[1][8] The protecting group on the 5-amino group of the thiadiazole is often a dichlorophosphoryl group, which is introduced by reacting the corresponding amine with phosphorus pentachloride.[1]

Step 5: Hydrolysis and Salt Formation

-

The dichlorophosphoryl group is hydrolyzed under acidic conditions to yield the final phosphonoamino group, resulting in the active drug, this compound.[1][8]

-

This compound fosamil is then typically isolated as an acetate salt.[1]

Purification: Purification of the final product and intermediates is critical. Techniques such as crystallization and nanofiltration have been reported to purify this compound fosamil and its intermediates.[10][11] For example, a crude intermediate can be dissolved in a solvent like acetone, ethanol, or isopropanol at an elevated temperature, followed by the addition of an anti-solvent to induce crystallization upon cooling.[10]

Synthesis of this compound Fosamil.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][12] This is achieved through the covalent binding to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis.[3][4]

The key to this compound's efficacy against MRSA lies in its high binding affinity for PBP2a.[3][6] PBP2a has a low affinity for most other β-lactam antibiotics, rendering them ineffective. This compound's unique structure allows it to bind to an allosteric site on PBP2a, inducing a conformational change that opens the active site and allows for a second this compound molecule to bind and inhibit the enzyme's transpeptidase activity.[13] This ultimately leads to the disruption of cell wall integrity and bacterial cell lysis.[3]

Mechanism of Action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The broth microdilution method is a standard procedure.[14][15][16]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: Bacterial isolates are grown on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Penicillin-Binding Protein 2a (PBP2a) Binding Assay

The affinity of this compound for PBP2a can be assessed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.[17][18][19]

Protocol: PBP2a Competitive Binding Assay

-

Preparation of Bacterial Membranes: MRSA strains are cultured to the mid-logarithmic phase. The cells are harvested, and the cell membranes containing PBP2a are isolated through enzymatic lysis and ultracentrifugation.[19]

-

Competitive Binding: The isolated membranes are incubated with varying concentrations of this compound for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 35°C).[17][19]

-

Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture and incubated for another set period to allow it to bind to any available PBPs.[17][18]

-

Detection and Quantification: The reaction is stopped, and the membrane proteins are separated by SDS-PAGE. The fluorescently labeled PBPs are visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2a is quantified.

-

Determination of IC50: The concentration of this compound that inhibits 50% of the binding of Bocillin FL to PBP2a (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Key Experimental Workflows.

Quantitative Data Summary

In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive and Gram-negative pathogens.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 | 0.25-0.5 |

| Staphylococcus aureus (MRSA) | 0.5 | 1-2 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.03 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.06 | 0.25 |

| Streptococcus pyogenes | ≤0.015 | ≤0.015 |

| Haemophilus influenzae | ≤0.03 | ≤0.03 |

| Escherichia coli | 0.25 | >32 |

| Klebsiella pneumoniae | 0.12 | >32 |

Data compiled from multiple sources.[5][15]

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound following intravenous administration of this compound fosamil is summarized below.

| Parameter | Value |

| Half-life (t½) | ~2.6 hours |

| Protein Binding | ~20% |

| Volume of Distribution (Vd) | ~20.3 L |

| Primary Route of Elimination | Renal |

Data compiled from multiple sources.[4][12]

Clinical Efficacy of this compound Fosamil

Clinical trials have demonstrated the non-inferiority of this compound fosamil to standard-of-care comparators in the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).

| Indication | Comparator | Clinical Cure Rate (this compound) | Clinical Cure Rate (Comparator) |

| ABSSSI | Vancomycin + Aztreonam | 85.9% - 91.6% | 85.5% - 92.7% |

| CABP | Ceftriaxone | 84.3% | 77.7% |

Data from FOCUS 1 & 2 and CANVAS 1 & 2 trials.

Conclusion

This compound fosamil is a valuable addition to the antibacterial armamentarium, offering a potent treatment option for infections caused by resistant Gram-positive pathogens, most notably MRSA. Its unique mechanism of action, involving the allosteric inhibition of PBP2a, distinguishes it from other β-lactam antibiotics. The successful synthesis of its prodrug form has enabled its effective clinical use. The data presented in this guide underscore the robust scientific foundation of this compound fosamil and provide a comprehensive resource for researchers and clinicians in the field of infectious diseases and drug development.

References

- 1. Portico [access.portico.org]

- 2. US9481698B2 - Process for preparing this compound fosamil - Google Patents [patents.google.com]

- 3. What is this compound Fosamil used for? [synapse.patsnap.com]

- 4. This compound: a new cephalosporin with activity against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mini-Review on this compound in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104163803A - Synthesis method of this compound fosamil - Google Patents [patents.google.com]

- 9. CN104725425A - Preparation method for this compound fosamil - Google Patents [patents.google.com]

- 10. CN108440566A - A kind of process for purification of this compound Fosamil intermediate 1 - Google Patents [patents.google.com]

- 11. CN106565784B - The purification process of this compound Fosamil disodium salt - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. In vitro Activity of this compound Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Etest® versus broth microdilution for this compound MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

Molecular Basis of Ceftaroline Activity Against Resistant Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning the efficacy of ceftaroline, a fifth-generation cephalosporin, against antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). We delve into the unique interaction of this compound with penicillin-binding proteins (PBPs), the molecular basis of emerging resistance, and detailed experimental protocols for studying these interactions.

Introduction: The Challenge of Antibiotic Resistance and the Advent of this compound

The rise of multidrug-resistant organisms, especially MRSA, poses a significant threat to global public health. Resistance to conventional β-lactam antibiotics in MRSA is primarily mediated by the expression of a modified penicillin-binding protein, PBP2a, encoded by the mecA gene.[1] PBP2a has a low affinity for most β-lactams, allowing for continued cell wall synthesis in their presence.[2]

This compound fosamil, the prodrug of this compound, was developed to overcome this challenge.[3][4] this compound exhibits potent bactericidal activity against a broad spectrum of pathogens, including MRSA and multidrug-resistant Streptococcus pneumoniae.[3][5] Its unique efficacy against MRSA stems from its high binding affinity for PBP2a.[1][6]

Mechanism of Action: A Tale of Two Binding Sites

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating essential PBPs.[3] However, its activity against MRSA is distinguished by a unique allosteric mechanism of PBP2a inhibition.[7][8]

PBP2a possesses a closed active site that sterically hinders the binding of most β-lactam antibiotics.[7][8] this compound overcomes this by first binding to an allosteric site on PBP2a, located approximately 60 Å away from the active site.[7][9] This initial, non-covalent binding event induces a conformational change in PBP2a, leading to the opening of the active site.[7][9] This "unlocked" conformation then allows a second molecule of this compound to covalently bind to the serine residue within the active site, effectively inhibiting its transpeptidase activity and halting peptidoglycan synthesis, which ultimately leads to bacterial cell lysis and death.[7][9]

dot

Molecular Basis of Resistance to this compound

Despite its efficacy, resistance to this compound has been observed and is primarily associated with mutations in the mecA gene, leading to alterations in the PBP2a protein.[10][11] These mutations can occur both within the penicillin-binding domain (PBD) and the non-penicillin-binding domain (nPBD).[10]

Mutations in the PBD, particularly in the this compound-binding pocket, can directly reduce the binding affinity of the drug.[11] For instance, the combination of two contiguous amino acid substitutions, Y446N and E447K, has been shown to confer high-level resistance to this compound.[11] Other mutations, such as a single Glu447Lys substitution, can also lead to elevated MICs.[12][13]

Mutations in the nPBD can disrupt the allosteric communication network within PBP2a, preventing the conformational changes necessary for active site opening upon this compound binding to the allosteric site.[9]

Furthermore, non-PBP2a mediated resistance mechanisms have been identified. These can include mutations in other PBPs, such as PBP2 and PBP3 in MSSA, and overexpression of PBP4, which is not inhibited by this compound.[12][13]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data on the activity of this compound against various bacterial strains and its binding affinity for PBPs.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

| Strain Type | This compound MIC Range (μg/mL) | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | ≤0.03 - 1 | 0.25 | 0.25 | [1][6] |

| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 2 | 0.5 - 1 | 1 | [1][6][14] |

| Daptomycin-Nonsusceptible MRSA | - | 0.5 | 1 | [15] |

| Linezolid-Resistant MRSA | - | 1 | 2 | [15] |

| Vancomycin-Intermediate S. aureus (VISA) | - | - | 2 | [6] |

| High-Level this compound-Resistant MRSA (Y446N, E447K mutations) | >32 | - | - | [11] |

| This compound-Resistant MRSA (E447K mutation) | 8 | - | - | [12][13] |

Table 2: 50% Inhibitory Concentrations (IC50) of this compound for Penicillin-Binding Proteins (PBPs)

| PBP Target | Bacterial Species | This compound IC50 (μg/mL) | Comparator IC50 (μg/mL) | Reference(s) |

| PBP2a | MRSA | 0.01 - 1.5 | Oxacillin: 408, Ceftriaxone: 677, Imipenem: 57 | [1] |

| PBP1 | MSSA | ≤0.5 | - | |

| PBP2 | MSSA | ≤0.5 | - | |

| PBP3 | MSSA | ≤0.5 | - | |

| PBP2x | S. pneumoniae (penicillin-resistant) | 0.1 - 1 | - | |

| PBP1a | S. pneumoniae (penicillin-resistant) | 0.125 - 0.25 | - | |

| PBP2b | S. pneumoniae (penicillin-resistant) | 0.5 - 4 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound powder

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile saline or broth

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 0.008 to 16 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

PBP2a Binding Affinity Assay (Competition Assay with Bocillin™ FL)

This protocol describes a competition assay to determine the IC50 of this compound for PBP2a using a fluorescently labeled penicillin (Bocillin™ FL).

Materials:

-

Purified recombinant PBP2a

-

Bocillin™ FL (fluorescent penicillin)

-

This compound

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Microcentrifuge tubes or microplates

-

SDS-PAGE equipment

-

Fluorescence imaging system

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine purified recombinant PBP2a (final concentration, e.g., 1 µM) with various concentrations of this compound. Include a control with no this compound.

-

Pre-incubation: Incubate the mixtures at room temperature for 30 minutes to allow this compound to bind to PBP2a.

-

Bocillin™ FL Addition: Add Bocillin™ FL to each reaction mixture to a final concentration that is below its Km for PBP2a.

-

Labeling Reaction: Incubate the reactions for an additional 30 minutes at room temperature, protected from light.

-

Quenching: Stop the reaction by adding an excess of an unlabeled β-lactam (e.g., penicillin G) or by adding SDS-PAGE sample buffer and heating.

-

SDS-PAGE and Visualization: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBP2a using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of the PBP2a band in each lane. The IC50 is the concentration of this compound that reduces the fluorescence signal by 50% compared to the control without this compound.

dot

Site-Directed Mutagenesis of mecA

This protocol outlines the generation of specific mutations in the mecA gene to study their effect on this compound resistance.

Materials:

-

Plasmid DNA containing the wild-type mecA gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.

-

Verification: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Whole-Genome Sequencing of Resistant Isolates

This protocol provides a general workflow for identifying mutations associated with this compound resistance.

Materials:

-

This compound-resistant and -susceptible bacterial isolates

-

DNA extraction kit

-

Next-generation sequencing (NGS) platform (e.g., Illumina)

-

Bioinformatics software for sequence alignment and variant calling

Procedure:

-

Bacterial Culture and DNA Extraction: Culture the bacterial isolates and extract high-quality genomic DNA.

-

Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.

-

Sequencing: Sequence the prepared libraries on the NGS platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the sequencing reads from the resistant isolate to a reference genome of a susceptible strain.

-

Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant isolate compared to the reference.

-

Annotation: Annotate the identified variants to determine their location (e.g., within a gene, promoter region) and predicted effect (e.g., missense, nonsense, frameshift).

-

Comparative Genomics: Compare the genomes of multiple resistant and susceptible isolates to identify mutations consistently associated with the resistant phenotype.

-

dot

Conclusion

This compound represents a significant advancement in the fight against resistant Gram-positive pathogens, particularly MRSA. Its unique allosteric mechanism of PBP2a inhibition provides a powerful tool for overcoming established resistance mechanisms. However, the emergence of this compound resistance through mutations in PBP2a and other cellular components underscores the ongoing need for vigilant surveillance and continued research into novel antimicrobial strategies. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the molecular intricacies of this compound's activity and the evolving landscape of antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. iacld.com [iacld.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the Revised this compound Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro activity of this compound on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus : A Study on Immunoreactivity in Balb/C Mouse - AJMB: Volume 5, Issue 4, Year 2013 - AJMB [ajmb.org]

- 7. Whole-Genome Sequencing of Methicillin-Resistant Staphylococcus aureus Resistant to Fifth-Generation Cephalosporins Reveals Potential Non-mecA Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. Affinity of this compound and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus: A Study on Immunoreactivity in Balb/C Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

The Allosteric Embrace: A Technical Guide to Ceftaroline's Interaction with PBP2a in Methicillin-Resistant Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate molecular interactions between the fifth-generation cephalosporin, ceftaroline, and its primary target in methicillin-resistant Staphylococcus aureus (MRSA), Penicillin-Binding Protein 2a (PBP2a). Understanding this unique mechanism is paramount for the development of novel anti-MRSA therapies and for combating the growing threat of antibiotic resistance. This document provides a comprehensive overview of the binding kinetics, the allosteric mechanism of action, detailed experimental protocols, and the impact of PBP2a mutations on this compound efficacy.

Executive Summary

This compound exhibits potent activity against MRSA due to its unique ability to inhibit PBP2a, the enzyme responsible for conferring resistance to most β-lactam antibiotics.[1][2] Unlike its predecessors, this compound circumvents the protective mechanisms of PBP2a through a novel allosteric mechanism.[1][2] It first binds to an allosteric site approximately 60 Å away from the active site, inducing a conformational change that opens the otherwise closed active site.[3] This "opening" allows a second this compound molecule to bind to the active site, leading to acylation of the catalytic serine residue and subsequent inhibition of peptidoglycan synthesis, ultimately resulting in bacterial cell death.[1][2] This guide delves into the quantitative aspects of this interaction, provides detailed methodologies for its study, and visualizes the key pathways and workflows.

Data Presentation: Quantitative Analysis of this compound-PBP2a Interaction

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound and comparator β-lactams against PBP2a.

Table 1: Binding Affinity of this compound and Other β-Lactams for PBP2a

| Compound | PBP2a Target Site | IC50 (μM) | Method | Reference |

| This compound | Wild-Type | 1.5 | Bocillin Competition Assay | [3] |

| This compound | Allosteric Site (Wild-Type) | 20 ± 4 (Kd) | Intrinsic Fluorescence Quenching | [4] |

| Oxacillin | Wild-Type | >128 | Competition Assay | [5] |

| Ceftriaxone | Wild-Type | >128 | Competition Assay | [5] |

| Penicillin G | Wild-Type | >128 | Competition Assay | [5] |

| This compound | Y446N Mutant | >500 | Bocillin Competition Assay | [3] |

| This compound | E447K Mutant | Not specified | Bocillin Competition Assay | [3] |

| This compound | Y446N/E447K Double Mutant | Not specified | Bocillin Competition Assay | [3] |

Table 2: Kinetic Parameters for PBP2a Acylation

| Compound | PBP2a Variant | Second-Order Rate Constant (k2/Ks) (M-1s-1) | Method | Reference |

| This compound | Wild-Type | Not explicitly stated, but enhanced by allosteric binding | Functional Assays | [4] |

| Nitrocefin | Wild-Type | 1.3 ± 0.1 | Spectrophotometry | [4] |

| Benzylpenicillin | Wild-Type | 16.5 | HPLC-Electrospray Mass Spectrometry | [6] |

| Methicillin | Wild-Type | 0.49 | HPLC-Electrospray Mass Spectrometry | [6] |

| High-affinity Cephalosporin (Compound 1) | Wild-Type | 1750 | HPLC-Electrospray Mass Spectrometry | [6] |

| This compound | N146K Mutant | ~2-fold enhancement vs. Wild-Type | Functional Assays | [4] |

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against S. aureus

| S. aureus Strain | This compound MIC (μg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | ≤0.03 - 1 | [2] |

| Methicillin-Resistant S. aureus (MRSA) | 0.12 - 2 | [2] |

| MRSA with Y446N mutation in PBP2a | 1.5 | [3] |

| MRSA with Y446N/E447K mutations in PBP2a | >32 | [3] |

| This compound-susceptible MRSA blood isolates | ≤1 | [7] |

| This compound susceptible-dose dependent MRSA blood isolates | 2 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PBP2a.

Purification of Recombinant His-tagged PBP2a

Objective: To obtain purified, soluble PBP2a for in vitro binding and kinetic assays. This protocol is based on Ni-NTA affinity chromatography of a His-tagged PBP2a construct.[8][9][10][11][12]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring a PBP2a expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) broth with appropriate antibiotic for selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (Native conditions): 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer (Native conditions): 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer (Native conditions): 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

-

Lysozyme.

-

DNase I.

-

Protease inhibitor cocktail.

Procedure:

-

Expression: Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

-

Sonication: Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant containing the soluble His-tagged PBP2a.

-

Binding: Add the pre-equilibrated Ni-NTA agarose resin to the clarified lysate and incubate for 1-2 hours at 4°C with gentle agitation to allow the His-tagged protein to bind to the resin.

-

Washing: Load the resin-lysate mixture into a chromatography column. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound PBP2a from the resin using Elution Buffer. Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity and size of the recombinant PBP2a. Pool the fractions containing the purified protein.

-

Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., PBS) to remove imidazole and prepare it for downstream applications.

PBP2a Competitive Binding Assay using Fluorescent Penicillin

Objective: To determine the binding affinity (IC50) of this compound for PBP2a by measuring its ability to compete with a fluorescently labeled penicillin for binding to the active site.[13][14][15]

Materials:

-

Purified recombinant PBP2a.

-

Bocillin™ FL (fluorescently labeled penicillin).

-

This compound (or other test compounds).

-

Assay Buffer: e.g., 25 mM Potassium Phosphate, pH 7.5.

-

SDS-PAGE sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Fluorescence gel imager.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified PBP2a (e.g., 1-5 µM) in Assay Buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or other unlabeled competitor) to the reaction tubes. Include a "no inhibitor" control.

-

Pre-incubation: Incubate the mixtures at 35-37°C for 10-15 minutes to allow the inhibitor to bind to PBP2a.

-

Fluorescent Labeling: Add Bocillin™ FL to each tube to a final concentration of 10-25 µM.

-

Labeling Incubation: Incubate the reactions for an additional 10-15 minutes at 35-37°C.

-

Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBP2a bands using a fluorescence gel imager.

-

Data Analysis: Quantify the fluorescence intensity of the PBP2a band in each lane. The intensity of the band will decrease as the concentration of the competing this compound increases. Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA. The broth microdilution method according to CLSI guidelines is described below.[16][17][18][19][20]

Materials:

-

MRSA isolate(s) to be tested.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

-

Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well microtiter plate. The final concentration range should typically cover the expected MIC of the organism (e.g., 0.06 to 64 µg/mL).

-

Prepare Bacterial Inoculum: Prepare a suspension of the MRSA isolate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular and experimental processes described in this guide.

Allosteric Inhibition of PBP2a by this compound

References

- 1. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Affinity of this compound and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Figure 3, Process flow diagram - Screening for Methicillin-Resistant Staphylococcus aureus (MRSA): Future Research Needs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iba-lifesciences.com [iba-lifesciences.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. static.igem.org [static.igem.org]

- 12. med.upenn.edu [med.upenn.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. orbi.uliege.be [orbi.uliege.be]

- 18. jcdr.net [jcdr.net]

- 19. MR05 | this compound Breakpoints for Staphylococcus aureus [clsi.org]

- 20. researchgate.net [researchgate.net]

Initial Studies on Ceftaroline's Bactericidal Versus Bacteriostatic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies investigating the bactericidal versus bacteriostatic properties of Ceftaroline, a fifth-generation cephalosporin. The document focuses on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in the field of antimicrobial agents.

Introduction: The Significance of Bactericidal Action

This compound is a broad-spectrum cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] A critical aspect of its antimicrobial profile is its classification as a bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth (bacteriostatic).[1][2][3] This distinction is crucial in clinical settings, particularly for treating severe infections in immunocompromised patients where the host's immune system is less capable of clearing static bacterial populations.

Quantitative Assessment of Bactericidal Activity

The bactericidal activity of an antibiotic is quantitatively assessed through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% (or ≥3-log10 CFU/mL) reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[4]

Minimum Inhibitory and Bactericidal Concentrations

The following tables summarize the MIC and MBC data for this compound against various clinically relevant bacteria from initial studies.

Table 1: this compound Activity against Staphylococcus aureus

| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | 0.25 (MIC90) | Not specified | - | [4] |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 (MIC90) | 1 - 2 | ≤4 in 90% of strains | [4] |

| Vancomycin-Intermediate S. aureus (VISA) | 2 (MIC & MBC for 100 isolates) | 2 | 1 | [4] |

| Heteroresistant VISA (hVISA) | 2 (MIC & MBC for 100 isolates) | 2 | 1 | [4] |

Table 2: this compound Activity against Streptococcus pneumoniae